molecular formula C41H70O5 B1240717 DG(16:0/22:5(7Z,10Z,13Z,16Z,19Z)/0:0)

DG(16:0/22:5(7Z,10Z,13Z,16Z,19Z)/0:0)

Cat. No. B1240717
M. Wt: 643 g/mol
InChI Key: VLJIZFHHJAQUNJ-ACPSSCCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2], also known as DG(16:0/22:5) or diacylglycerol(16:0/22:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway. DG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/14:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:3(5Z, 8Z, 11Z)) pathway.
DG(16:0/22:5(7Z,10Z,13Z,16Z,19Z)/0:0) is a diglyceride.

Scientific Research Applications

Metabolic Alterations in Lung Carcinoma

A study by Wu et al. (2018) utilized an untargeted metabolomic method based on UPLC-QTOF/MS to identify dynamic metabolic alterations in mouse plasma during lung carcinoma development. They identified several dysregulated metabolites, including DG(16:0/22:5), suggesting its potential role in the onset and development of lung carcinoma (Wu, Chen, Li, & Liu, 2018).

Plasma Lipidomic Profile in Hypertension

In a study on hypertension in Mexican American families, Kulkarni et al. (2013) conducted plasma lipidomic profiling. They found that diacylglycerols, including DG 16:0/22:5, were significantly associated with various blood pressure measures and the liability of incident hypertension, indicating a specific role of DG(16:0/22:5) in hypertension (Kulkarni et al., 2013).

properties

Product Name

DG(16:0/22:5(7Z,10Z,13Z,16Z,19Z)/0:0)

Molecular Formula

C41H70O5

Molecular Weight

643 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,39,42H,3-4,6,8-10,12,14-16,19,22-23,25,27-38H2,1-2H3/b7-5-,13-11-,18-17-,21-20-,26-24-/t39-/m0/s1

InChI Key

VLJIZFHHJAQUNJ-ACPSSCCYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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